molecular formula C7H13ClN4O2 B6225137 methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2768300-60-1

methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No. B6225137
CAS RN: 2768300-60-1
M. Wt: 220.7
InChI Key:
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Description

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (Methyl-1-Aminopropan-2-yl-Triazole-4-Carboxylate Hydrochloride, or Methyl-1-AATC-HCl) is a synthetic compound used in various scientific and laboratory experiments. It is a water-soluble, colorless crystalline solid with a molecular weight of 213.68 g/mol. Methyl-1-AATC-HCl is a derivative of triazole, a heterocyclic, nitrogen-containing aromatic compound. It is widely used in the synthesis of peptides, proteins, and other organic molecules due to its unique reactivity and stability.

Scientific Research Applications

Methyl-1-AATC-HCl is used in a variety of scientific and laboratory experiments. It has been used as a reagent in the synthesis of peptides, proteins, and other organic molecules. It has also been used in the synthesis of organic compounds such as amides, thiols, and nitriles. Additionally, Methyl-1-AATC-HCl has been used as a catalyst in the synthesis of polymers and in the synthesis of novel compounds.

Mechanism of Action

Methyl-1-AATC-HCl acts as a nucleophile, reacting with electrophilic substrates to form covalent bonds. The reaction is catalyzed by the presence of a base such as sodium hydroxide or potassium hydroxide. The nucleophilic attack of the methyl group on the electrophilic substrate results in the formation of a covalent bond.
Biochemical and Physiological Effects
Methyl-1-AATC-HCl has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with various receptors in the body and has been shown to modulate the activity of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

Methyl-1-AATC-HCl has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with and store. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that Methyl-1-AATC-HCl is a relatively toxic compound and should be handled with care.

Future Directions

Methyl-1-AATC-HCl has several potential applications in the future. It has been suggested that it could be used in the synthesis of novel drugs and other compounds. Additionally, it could be used to study the structure and function of proteins and enzymes. Finally, it could be used in the synthesis of polymers and other organic materials.

Synthesis Methods

Methyl-1-AATC-HCl is typically synthesized through a two-step process involving the reaction of 1-amino-1,2,3-triazole-4-carboxylic acid (ATC) with methyl iodide, followed by hydrolysis of the resulting methyl ester. In the first step, ATC is reacted with methyl iodide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature for 1-2 hours and produces methyl 1-ATC-4-carboxylate. In the second step, the methyl ester is hydrolyzed with hydrochloric acid to produce the final product, methyl 1-AATC-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride' involves the reaction of 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylic acid with methyl chloroformate in the presence of a base to form the methyl ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylic acid", "Methyl chloroformate", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylic acid and the base in a suitable solvent.", "Step 2: Add methyl chloroformate dropwise to the reaction mixture while stirring at a low temperature.", "Step 3: Allow the reaction mixture to warm up to room temperature and stir for several hours.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid and stir for several hours.", "Step 7: Filter the resulting precipitate and wash with cold water to obtain the hydrochloride salt of the final compound." ] }

CAS RN

2768300-60-1

Product Name

methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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